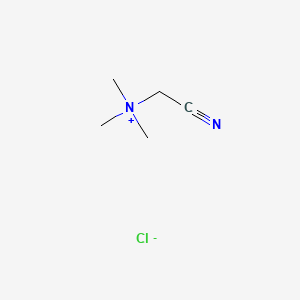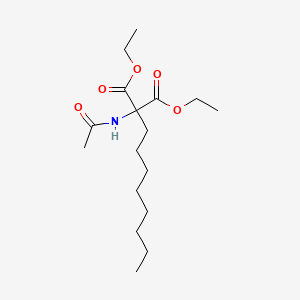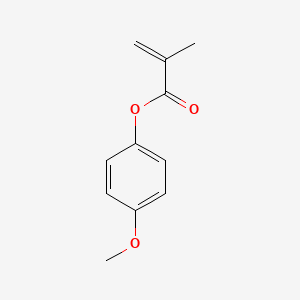![molecular formula C14H18O3 B14735341 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane CAS No. 6757-62-6](/img/structure/B14735341.png)
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[24]heptane is an organic compound characterized by its unique spirocyclic structure This compound features a spiro[24]heptane core with methoxy groups attached to both the spiro carbon and the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[24]heptane typically involves multiple stepsFor instance, a cyclization reaction can be performed using dibromoneopentyl glycol as the primary raw material, followed by a series of reactions including cyclization, ring-opening, and ring-closing steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the spirocyclic core or the phenyl ring, leading to different reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The methoxy groups and spirocyclic core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-2-(4-hydroxyphenyl)-1-oxaspiro[2.4]heptane
- 2-Methoxy-2-(4-methylphenyl)-1-oxaspiro[2.4]heptane
- 2-Methoxy-2-(4-chlorophenyl)-1-oxaspiro[2.4]heptane
Uniqueness
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane is unique due to the presence of methoxy groups on both the spiro carbon and the phenyl ring. This dual substitution pattern imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
6757-62-6 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C14H18O3/c1-15-12-7-5-11(6-8-12)14(16-2)13(17-14)9-3-4-10-13/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
IIRHONHNHRQBSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3(O2)CCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)

![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)

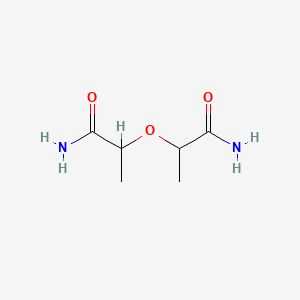
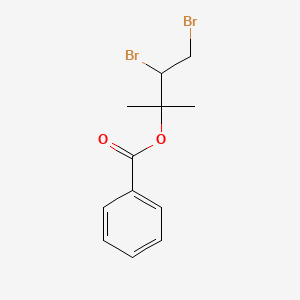
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
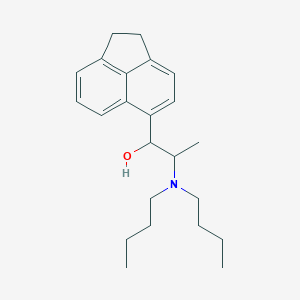
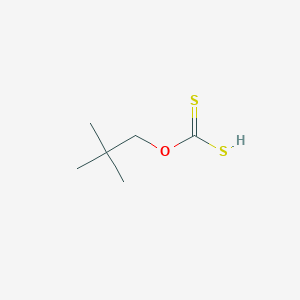
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
